2-(Benzyloxy)isonicotinic acid
Overview
Description
2-(Benzyloxy)isonicotinic acid is an organic compound with the molecular formula C13H11NO3. It is a derivative of isonicotinic acid, where a benzyloxy group is attached to the second position of the pyridine ring.
Scientific Research Applications
2-(Benzyloxy)isonicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials with specific properties
Future Directions
The future directions in the research of isonicotinic acid derivatives are promising. For instance, isoniazid remains a cornerstone for the treatment of drug-susceptible tuberculosis (TB), and its use is often constrained by higher levels of drug resistance and drug-induced toxicity . Therefore, further development and fine-tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .
Mechanism of Action
Target of Action
The primary target of 2-(Benzyloxy)isonicotinic acid is likely to be similar to that of its derivative, isoniazid . Isoniazid is an antibiotic used primarily as a tuberculostatic, and it is the treatment of choice for tuberculosis . It is a highly specific agent, active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
This compound, like isoniazid, is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, it is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid . Cleavage of acetylisoniazid in the body results in the formation of monoacetylhydrazine, which is then acetylated polymorphically to diacetylhydrazine in a manner analogous to the acetylation of isoniazid .
Pharmacokinetics
Isoniazid is acetylated by N-acetyl transferase to N-acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Result of Action
The result of the action of this compound is likely to be similar to that of isoniazid. The inhibition of mycolic acid synthesis leads to a weakening of the bacterial cell wall, resulting in the death of the bacteria . This makes it an effective treatment for tuberculosis.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the rate of acetylation can vary between individuals, affecting the efficacy of the drug .
Biochemical Analysis
Biochemical Properties
2-(Benzyloxy)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleic acids and proteins. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in the overall biochemical pathways within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in the conformation of the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of nucleic acids and proteins. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)isonicotinic acid typically involves the reaction of isonicotinic acid with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the pyridine ring can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives of isonicotinic acid.
Substitution: Various substituted isonicotinic acid derivatives.
Comparison with Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the fourth position of the pyridine ring.
Nicotinic acid: Similar structure but with the carboxylic acid group at the third position.
Picolinic acid: Another isomer with the carboxylic acid group at the second position.
Uniqueness: 2-(Benzyloxy)isonicotinic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Properties
IUPAC Name |
2-phenylmethoxypyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVIAPHYBVSLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628961 | |
Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467236-25-5 | |
Record name | 2-(Phenylmethoxy)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467236-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzyloxy)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzyloxy)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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